molecular formula C11H10N2O2 B2554585 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 1224640-12-3

1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione

货号: B2554585
CAS 编号: 1224640-12-3
分子量: 202.213
InChI 键: ONVGJIKVRHRZHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is a chemical scaffold of high interest in medicinal chemistry and pharmaceutical research, particularly in the development of targeted therapies. This compound features a quinoxalinedione core, a structure recognized for its diverse biological activity. Recent research highlights the significant potential of quinoxalinedione derivatives as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5). Activation of TGR5 is an emerging strategy for treating metabolic disorders, as it induces glucagon-like peptide-1 (GLP-1) secretion, improves glucose metabolism, and stimulates energy expenditure . Compounds based on the quinoxalinedione structure have demonstrated excellent TGR5 agonist activity in preclinical models, showing promise for conditions like non-alcoholic steatohepatitis, type 2 diabetes, and obesity . Furthermore, the quinoxalinedione pharmacophore is well-established in neuroscience research. These compounds act as antagonists for ionotropic glutamate receptors, including AMPA and NMDA receptors . This mechanism is investigated for its neuroprotective effects, with potential applications in mitigating neuronal damage associated with ischemic stroke, epilepsy, and neurodegenerative diseases . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

4-cyclopropyl-1H-quinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-11(15)13(7-5-6-7)9-4-2-1-3-8(9)12-10/h1-4,7H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVGJIKVRHRZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反应分析

Types of Reactions

1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which have applications in pharmaceuticals and materials science .

科学研究应用

1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Used in the development of new materials with unique properties.

作用机制

The mechanism of action of 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an antagonist to certain receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity/Application Key Findings Reference IDs
Target Compound N1-cyclopropyl Intermediate for TGR5 agonists Synthesized via phosphine-mediated dehydroxylation; used in metabolic drug development.
6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX) 6-azido, 7-nitro AMPA receptor antagonist Forms irreversible covalent bonds with GluR2 receptor (e.g., Glu705 residue). Acts as a photoactivatable tool for receptor inactivation.
6-Nitro-1,4-dihydroquinoxaline-2,3-dione 6-nitro Anxiolytic agent At 30 mg/kg, exhibits superior anxiolytic effects in mice compared to diazepam.
Hunanamycin A Pyrido[1,2,3-de]quinoxaline-2,3-dione core Antibacterial Inhibits Salmonella enterica; synthesized from 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione.
6-(Aminomethyl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione (Y4Y) 6-aminomethyl, 7-nitro Not specified Structural analog with potential receptor-binding modifications (e.g., SMILES: O=N(=O)c1cc2NC(=O)C(=O)Nc2cc1CN).
1,4-Dihexyl-1,4-dihydroquinoxaline-2,3-dione (FECROX) N1,N4-dihexyl Structural studies Hexyl groups enhance lipophilicity; crystal structure analyzed via Hirshfeld surface.

Crystallographic and Supramolecular Features

  • Crystal Packing: Derivatives like 1,4-dihexyl-1,4-dihydroquinoxaline-2,3-dione (FECROX) exhibit layered packing stabilized by van der Waals interactions due to long alkyl chains . The target compound’s cyclopropyl group likely induces tighter packing, as seen in similar structures .
  • Hydrogen Bonding: Quinoxaline-2,3-diones generally form hydrogen bonds via carbonyl groups (e.g., ANQX with GluR2 S1S2J domain ). The target compound’s NH group (δ 11.92) may participate in similar interactions during receptor binding .

生物活性

1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione (CPQ) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The molecular formula of CPQ is C11_{11}H10_{10}N2_2O2_2, and it features a cyclopropyl group attached to a quinoxaline core. This unique structure contributes to its reactivity and potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The structural characteristics of CPQ play a crucial role in its biological activity. The presence of two nitrogen atoms in the quinoxaline ring and carbonyl groups enhances its interaction with biological targets.

Compound Molecular Formula Structural Features Notable Activities
This compoundC11_{11}H10_{10}N2_2O2_2Cyclopropyl group, quinoxaline coreAnticancer, antimicrobial, MAO-B inhibition

Antimicrobial Activity

Research indicates that CPQ exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

CPQ has also been investigated for its anticancer effects. Preliminary studies reveal that it possesses cytotoxic activity against several cancer cell lines. The mechanism underlying this activity may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, it has been shown to induce apoptosis in breast cancer cells, highlighting its potential as a therapeutic agent in oncology.

Neuropharmacological Effects

One of the most intriguing aspects of CPQ is its interaction with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO-B, CPQ may help regulate neurotransmitter levels, which could be beneficial for treating neurodegenerative diseases such as Parkinson's disease. This property positions CPQ as a candidate for further investigation in neuropharmacology.

Study on Anticancer Activity

In a study published in 2023, researchers synthesized various derivatives of CPQ and evaluated their cytotoxic effects on human cancer cell lines. The findings indicated that certain derivatives exhibited enhanced potency compared to CPQ itself, suggesting that structural modifications can improve therapeutic efficacy.

Study on Neuropharmacological Effects

A recent investigation focused on the neuroprotective effects of CPQ in animal models of neurodegeneration. Results showed that treatment with CPQ led to significant improvements in behavioral assessments and reduced neuronal loss, supporting its potential as a neuroprotective agent.

The biological activity of CPQ is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : CPQ acts as an inhibitor of MAO-B, which may contribute to increased levels of neurotransmitters like dopamine.
  • Induction of Apoptosis : In cancer cells, CPQ triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Mechanism : The exact mechanism by which CPQ exerts antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Summary Table of Biological Activities

Activity Type Target/Mechanism Findings
AntimicrobialVarious bacterial strainsSignificant inhibition observed
AnticancerCancer cell linesInduces apoptosis; cytotoxic effects
NeuropharmacologicalMAO-B inhibitionPotential for treating neurodegenerative diseases

常见问题

Basic: What are the key synthetic pathways for synthesizing 1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione?

The synthesis typically involves cyclopropane functionalization and quinoxaline ring formation. A common approach is the condensation of cyclopropylamine derivatives with substituted o-phenylenediamines, followed by oxidation to form the dione moiety. For example, cyclopropane-containing precursors can react with nitro-substituted dihydroquinoxalines under reductive conditions to introduce the cyclopropyl group . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions like over-oxidation or ring-opening. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Advanced: How can computational chemistry improve the design of derivatives with targeted biological activity?

Quantum mechanical calculations (e.g., DFT) can predict electronic properties (HOMO-LUMO gaps) and reactive sites, guiding substituent placement for enhanced binding affinity. For instance, introducing electron-withdrawing groups (e.g., nitro or fluoro) at specific positions may stabilize charge-transfer interactions with biological targets . Molecular docking simulations using crystal structure data (e.g., PDB ID: Y4Y) can validate hypothesized binding modes . High-throughput virtual screening of substituent libraries (e.g., cyclopropyl vs. methyl groups) further refines selectivity .

Structural Analysis: What crystallographic techniques validate the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Unit cell dimensions : Monoclinic systems (e.g., space group P2₁/n) with lattice parameters a = 7.13 Å, b = 8.42 Å, c = 15.29 Å, and β = 99.79° .
  • Hydrogen bonding : Intermolecular C–H···O interactions (D···A distances: 3.25–3.40 Å) stabilize crystal packing .
  • Torsion angles : Cyclopropyl ring puckering (e.g., 10–15° deviations from planarity) impacts solubility . Refinement protocols (e.g., SHELXL) ensure accuracy, with R factors < 0.1 for high-quality datasets .

Data Contradictions: How can researchers resolve discrepancies in reported biological activity across studies?

Contradictions often arise from:

  • Substituent effects : Minor structural variations (e.g., nitro vs. amino groups) drastically alter bioactivity. Cross-referencing synthesis protocols (e.g., purity ≥98% by HPLC ) and assay conditions (e.g., cell line specificity) is essential .
  • Experimental design : Statistical methods like Design of Experiments (DoE) can isolate critical variables (e.g., pH, temperature) and reduce noise . For example, a 2³ factorial design might reveal solvent polarity as a key factor in cytotoxicity assays .

Reactivity: What solvent systems optimize its reactivity in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance nucleophilicity due to high dielectric constants. However, cyclopropane strain increases susceptibility to ring-opening in protic solvents (e.g., water/methanol mixtures). Kinetic studies show reaction rates in DMF are 3× faster than in THF due to better stabilization of transition states . Solubility can be improved via co-solvents (e.g., 10% ethanol in water), as evidenced by Hirshfeld surface analysis of crystal packing .

Advanced Design: How can derivatives be engineered for improved photostability or redox properties?

  • Photostability : Introducing electron-donating groups (e.g., methoxy) at the 6- or 7-position reduces π→π* excitation, minimizing photodegradation. UV-Vis spectra (λmax ~300 nm) and TD-DFT calculations guide modifications .
  • Redox tuning : Cyclic voltammetry reveals reversible oxidation peaks at ~0.8 V (vs. Ag/AgCl). Substituents like fluorine lower the LUMO energy, enhancing electron-accepting capacity for catalytic applications .

Methodological Gaps: What unresolved challenges exist in characterizing its reaction intermediates?

  • Transient species : Short-lived intermediates (e.g., radical anions) require advanced techniques like time-resolved FTIR or EPR spectroscopy.
  • Stereochemical control : Chiral cyclopropane derivatives often racemize during synthesis. Enantioselective routes using chiral auxiliaries (e.g., Evans oxazolidinones) are under exploration .

Analytical Validation: How to ensure purity and structural fidelity in batch synthesis?

  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) with UV detection at 254 nm resolves impurities (<1% area) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]<sup>+</sup> m/z 263.30) confirms molecular weight .
  • NMR : <sup>1</sup>H NMR (DMSO-d₆) should show characteristic cyclopropyl protons as a multiplet at δ 1.2–1.5 ppm and quinoxaline NH signals at δ 10.8 ppm .

Safety and Handling: What precautions are necessary for lab-scale handling?

While specific safety data are limited, analogs (e.g., 2,3-diphenylphthalazine-1,4-dione) recommend:

  • PPE : Nitrile gloves, lab coats, and fume hoods for dust control .
  • Storage : Under nitrogen at –20°C to prevent oxidation .

Future Directions: What emerging methodologies could revolutionize its application in materials science?

  • Supramolecular assembly : Hydrogen-bonded frameworks (HOFs) using 5-nitroisophthalic acid co-crystals show promise for porous materials .
  • Computational-driven discovery : Machine learning models trained on reaction databases (e.g., ICSynth) predict novel cyclopropane-quinoxaline hybrids with tunable bandgaps for optoelectronics .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。